N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a difluorophenyl sulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate:
Introduction of the Cyano Group:
Attachment of the Difluorophenyl Sulfanyl Group:
Final Coupling Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing automated systems for precise reagent addition and temperature control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic difluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl sulfanyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dichlorophenyl)sulfanyl]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)thio]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring (e.g., chlorine vs. fluorine) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: The difluorophenyl group in N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide provides unique electronic properties that can enhance its binding affinity and specificity for certain targets compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVRSDQRVABFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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